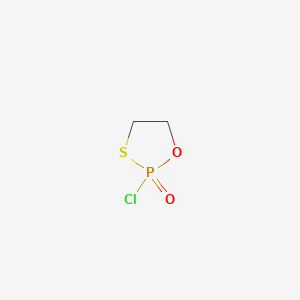![molecular formula C10H18N2O B14367720 3-Methyloctahydropyrido[1,2-d][1,4]diazepin-5(2h)-one CAS No. 94139-87-4](/img/structure/B14367720.png)
3-Methyloctahydropyrido[1,2-d][1,4]diazepin-5(2h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyloctahydropyrido[1,2-d][1,4]diazepin-5(2H)-one is a complex organic compound that belongs to the class of diazepines This compound is characterized by its unique structure, which includes a pyrido ring fused with a diazepine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyloctahydropyrido[1,2-d][1,4]diazepin-5(2H)-one typically involves multi-step organic reactions One common method involves the cyclization of appropriate precursors under specific conditionsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve efficient and cost-effective production. The industrial methods focus on scalability, reproducibility, and environmental sustainability .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyloctahydropyrido[1,2-d][1,4]diazepin-5(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic or electrophilic substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
3-Methyloctahydropyrido[1,2-d][1,4]diazepin-5(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating neurological disorders and other medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Methyloctahydropyrido[1,2-d][1,4]diazepin-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Dihydrobenzoxazepinones: These compounds share a similar ring structure and are investigated for their potential as α-helix mimics.
Uniqueness
This compound is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
94139-87-4 |
|---|---|
Fórmula molecular |
C10H18N2O |
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
3-methyl-1,2,4,7,8,9,10,10a-octahydropyrido[1,2-d][1,4]diazepin-5-one |
InChI |
InChI=1S/C10H18N2O/c1-11-7-5-9-4-2-3-6-12(9)10(13)8-11/h9H,2-8H2,1H3 |
Clave InChI |
CCYDMFCUIVNTNW-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2CCCCN2C(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



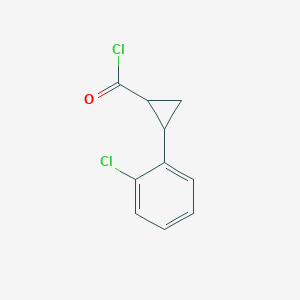
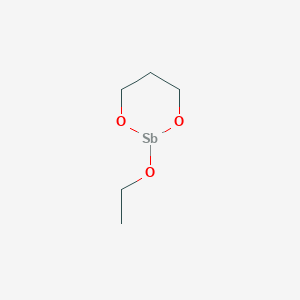
![2-{[(5-Hydroxy-5-methylhexyl)oxy]carbonyl}benzoate](/img/structure/B14367656.png)
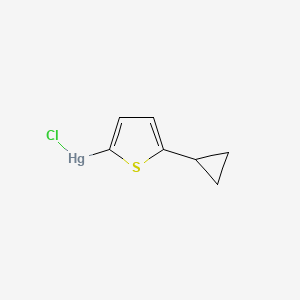
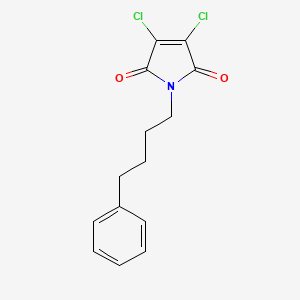
![3-[(E)-[[amino(methylsulfanyl)methylidene]hydrazinylidene]methyl]-2-hydroxybenzoic acid](/img/structure/B14367683.png)
![1-Amino-3-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-benzimidazol-1-ium iodide](/img/structure/B14367697.png)
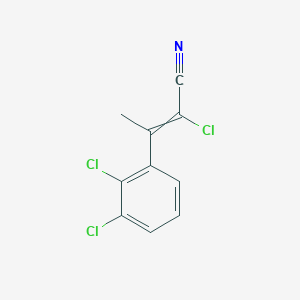
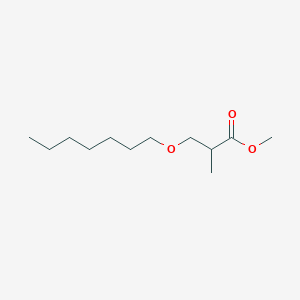
![2-{[(3,6-Dimethoxyphenanthren-4-YL)oxy]methyl}oxirane](/img/structure/B14367712.png)
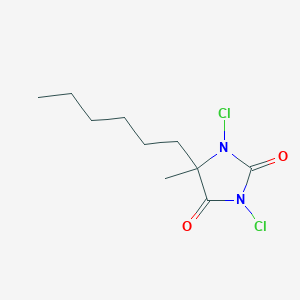
![2-[(Oxan-2-yl)oxy]undecanal](/img/structure/B14367727.png)
